molecular formula C25H29FN2O3 B2871109 N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide CAS No. 1235348-67-0

N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

Cat. No.: B2871109
CAS No.: 1235348-67-0
M. Wt: 424.516
InChI Key: WFCLUPVCTAMGOQ-UHFFFAOYSA-N
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Description

The compound “N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide” is a chemical compound that is related to a class of compounds known as fentanyl analogs . These compounds are often used in the development of new drugs .


Synthesis Analysis

A synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives has been described using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives . The target products were obtained with 55–92% yields in relatively short reaction times .

Scientific Research Applications

Antituberculosis Activity

Compounds related to N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide have been investigated for their potential in treating tuberculosis. For instance, a study focused on thiazole-aminopiperidine hybrid analogues, including a compound with a 4-fluorobenzylamino piperidinyl group, which exhibited promising in vitro antituberculosis activity and Mycobacterium tuberculosis DNA gyrase inhibition properties (Jeankumar et al., 2013).

Cannabinoid Receptor Research

Another aspect of research involves studying the interaction of similar compounds with cannabinoid receptors. For example, the structure-activity relationships of pyrazole derivatives, including N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2, 4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, have been explored for their potential as cannabinoid receptor antagonists (Lan et al., 1999).

Cancer Treatment

Some compounds structurally related to this compound have been studied for their potential in cancer treatment. Specifically, Aurora kinase inhibitors with similar structural components have shown promise in inhibiting Aurora A, potentially useful in cancer therapies (ヘンリー,ジェームズ, 2006).

Synthesis of Heterocyclic α-Amino Acids

Research has also focused on the synthesis of heterospirocyclic N-methyl-N-phenyl-2H-azirin-3-amines, including compounds with tetrahydro-2H-pyran and N-protected piperidine rings, which are used as synthons for heterocyclic α-amino acids. These compounds have applications in peptide synthesis and are structurally related to the chemical (Strässler et al., 1997).

Anti-Lung Cancer Activity

Fluorine-substituted compounds structurally related to this compound have been explored for their anti-lung cancer activity. For instance, 6-fluorobenzo[b]pyran-4-one derivatives showed anticancer activity against human lung cancer cell lines (Hammam et al., 2005).

Properties

IUPAC Name

N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29FN2O3/c26-22-9-5-4-8-21(22)23(29)28-14-10-19(11-15-28)18-27-24(30)25(12-16-31-17-13-25)20-6-2-1-3-7-20/h1-9,19H,10-18H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFCLUPVCTAMGOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2(CCOCC2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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